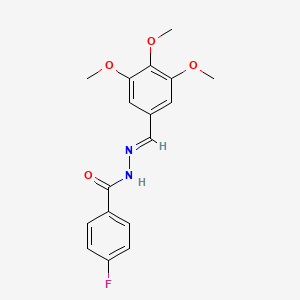

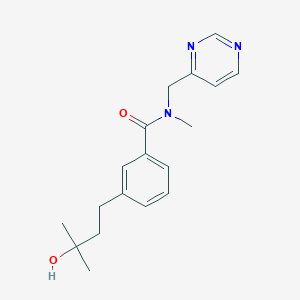

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-pyrimidinylmethyl)benzamide, also known as HMBA, is a synthetic compound that has been widely studied for its potential applications in cancer treatment and other medical fields. HMBA was first synthesized in the 1980s and has since been the subject of numerous scientific studies exploring its mechanism of action and potential therapeutic uses.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- The Bischler-Napieralski reaction, a well-known method in organic synthesis, has been applied to N-(4-aryl-4-hydroxybutyl)benzamides to cyclize them into 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This process highlights the utility of related benzamide compounds in synthesizing heterocyclic structures, which are crucial in drug development and material science (E. J. Browne et al., 1981).

Therapeutic Potential

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structural resemblance, has been identified as an orally active histone deacetylase (HDAC) inhibitor, showcasing potential as an anticancer drug. This suggests that similar compounds could be explored for their HDAC inhibitory activity, offering a pathway to developing new therapeutic agents (Nancy Z. Zhou et al., 2008).

Antimicrobial Activity

- The synthesis and evaluation of N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated antibacterial activity against various bacteria, indicating that structurally related benzamides could be potent antimicrobial agents. This opens avenues for the development of new antibiotics or antiseptics (A. Mobinikhaledi et al., 2006).

Material Science and Chemistry

- Metalloligands, such as those involving hydroxybenzamide structures, have been used in designing single-molecule magnets (SMMs) and single-chain magnets (SCMs). These findings underscore the potential of benzamide derivatives in material science, particularly in creating new magnetic materials for data storage or quantum computing applications (J. Costes et al., 2010).

Propriétés

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(pyrimidin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-18(2,23)9-7-14-5-4-6-15(11-14)17(22)21(3)12-16-8-10-19-13-20-16/h4-6,8,10-11,13,23H,7,9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIHNRCWLXLXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)

![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)